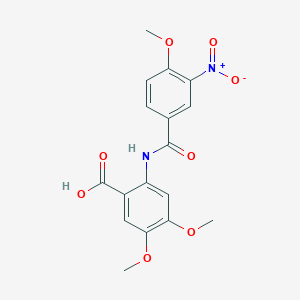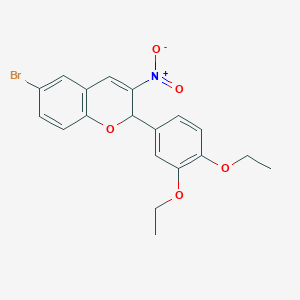
4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and a nitrobenzamido moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group, followed by the formation of the benzamido linkage through an amide coupling reaction. The reaction conditions often involve the use of strong acids or bases as catalysts and organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated products.
Scientific Research Applications
4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid)
Comparison
4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid is unique due to the presence of both methoxy and nitrobenzamido groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O8 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C17H16N2O8/c1-25-13-5-4-9(6-12(13)19(23)24)16(20)18-11-8-15(27-3)14(26-2)7-10(11)17(21)22/h4-8H,1-3H3,(H,18,20)(H,21,22) |
InChI Key |
JJVJIGPFBINOHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11512956.png)

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-](/img/structure/B11512968.png)
![5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11512973.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-(2,4-difluorophenoxy)acetamide](/img/structure/B11512983.png)
![N,N'-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11512985.png)
![1-(4-chlorophenyl)-7-(2-fluorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11512989.png)
![(5Z)-5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11512999.png)

![6-[3-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11513003.png)
![8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11513006.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11513009.png)
